N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 477600-74-1) is a pyrrolopyrimidine derivative characterized by a methyl group and a 4-methylpiperidin-3-yl substituent on the N4 position. Its molecular formula is C₁₃H₁₉N₅, with a molecular weight of 245.32 g/mol. The compound is stored at 2–8°C under inert conditions due to its sensitivity to light and moisture .
Properties
IUPAC Name |
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIARWQZLGCQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
The stereoselective synthesis of the (3R,4R)-configured intermediate is achieved through chiral acid-mediated resolution. In this method, racemic N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-10) is treated with chiral acids such as L-tartaric acid or dibenzoyl-D-tartaric acid in solvents like ethanol or isopropanol. The diastereomeric salt of the desired (3R,4R)-enantiomer preferentially crystallizes, yielding >98% enantiomeric excess (ee) after recrystallization.
Reaction Conditions:
-
Chiral Acid: L-Tartaric acid (0.5–1.0 equiv)
-
Solvent: Ethanol/water (4:1 v/v)
-
Temperature: 25–30°C
-
Yield: 72–85% after recrystallization
This method is favored for its scalability and compatibility with industrial purification protocols.
Palladium-Catalyzed Debenzylation
A pivotal step in synthesizing the piperidine core involves hydrogenolytic debenzylation. N-Benzyl-protected intermediates (e.g., Formula-9) are treated with hydrogen gas (50–60 psi) in the presence of 10% palladium hydroxide on carbon. Ethanol/water (3:1) is employed to enhance catalyst activity and prevent over-reduction.
Critical Parameters:
Cyclocondensation with 2-Cyanoacetyl Derivatives
The final step couples the resolved piperidine amine (Formula-6) with 2-cyanoacetyl chloride in tetrahydrofuran (THF) using potassium carbonate as a base. This exothermic reaction requires controlled addition at 0–5°C to prevent side reactions.
Optimized Protocol:
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: THF, anhydrous
-
Temperature: 0°C → 25°C (gradual warming)
-
Yield: 88–92%
Alternative Routes and Intermediate Synthesis
Boc Deprotection Using ZnBr₂
A tert-butoxycarbonyl (Boc)-protected precursor undergoes deprotection with zinc bromide in dichloromethane. This method avoids acidic conditions, preserving the pyrrolopyrimidine ring’s integrity.
Procedure:
Direct Amination of 4-Chloropyrrolopyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Formula-8) reacts with 1-benzyl-4-methylpiperidin-3-amine in dimethylformamide (DMF) using sodium hydride as a base. Subsequent debenzylation yields the target amine.
Conditions:
-
Base: NaH (1.5 equiv)
-
Temperature: 80°C
-
Yield (Two Steps): 68%
Impurity Profiling and Mitigation
Dihydro Impurity Formation
Over-hydrogenation during debenzylation generates dihydro derivatives, which are controlled by:
Stereochemical Purity
Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, with mobile phases of hexane/ethanol/diethylamine (80:20:0.1) achieving baseline resolution.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves primarily as an intermediate in the synthesis of tofacitinib. Tofacitinib is a selective inhibitor of JAK3 and has shown efficacy in treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The compound's structure allows for modifications that can enhance its biological activity and specificity towards different kinases.
Key Properties:
- Molecular Formula: C13H19N5
- Molecular Weight: 245.32 g/mol
- Chemical Structure: The compound features a pyrrolo[2,3-d]pyrimidine core that is crucial for its biological activity.
Cancer Research
Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activities. For instance, a series of compounds derived from similar structures have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study on N4-phenylsubstituted derivatives demonstrated their potential as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a crucial role in tumor angiogenesis. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that this compound and its derivatives could be developed into effective anticancer agents through further structural optimization.
Anti-inflammatory Applications
The compound's structural characteristics suggest potential anti-inflammatory properties. As a JAK inhibitor, it may modulate inflammatory pathways by inhibiting cytokine signaling involved in immune responses.
Research Insight:
Studies have shown that JAK inhibitors can effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions by blocking the signaling pathways activated by pro-inflammatory cytokines such as interleukin (IL)-6 and IL-23.
Synthesis and Structural Modifications
The synthetic pathways for producing this compound involve several steps that allow for the introduction of various substituents to enhance its pharmacological properties. The synthesis typically starts from readily available piperidine derivatives and involves cyclization reactions to form the pyrrolo[2,3-d]pyrimidine framework.
Synthetic Route Overview:
- Start with 1-Piperidinecarboxylic acid derivatives.
- Introduce methyl groups at specific positions.
- Cyclocondensation with appropriate reagents to form the final structure.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core is shared across multiple derivatives, but substituents at the N4 position dictate pharmacological and physicochemical properties. Key analogues include:
N4-Aryl Substituted Derivatives
- N4-(3,4-Dichlorophenyl) analogue (Compound 5): Exhibits a molecular weight of 279.0199 g/mol and a white solid state.
- N4-(3-Nitrophenyl) analogue (Compound 12) : The nitro group confers strong electron-withdrawing properties, which may stabilize the molecule but reduce bioavailability (melting point: 359°C) .
Piperidine and Spirocyclic Modifications
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (TLC Rf) | Key Substituent |
|---|---|---|---|---|
| Target Compound | 245.32 | Not reported | Not reported | 4-Methylpiperidin-3-yl |
| N4-(4-Methoxyphenyl) (Compound 6) | 241.11 | Not reported | 0.52 | 4-Methoxyphenyl |
| N4-(3-Nitrophenyl) (Compound 12) | 256.08 | 359 | Not reported | 3-Nitrophenyl |
| N4-(4-Bromophenyl) (Compound 10) | 289.01 | Not reported | 0.60 | 4-Bromophenyl |
| Spirocyclic JAK1 Inhibitor | 299.33 | Not reported | Not reported | 5-Azaspiro[2.4]heptan-7-yl |
Notes:
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and lipophilicity, correlating with increased TLC Rf values .
Biological Activity
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 477600-74-1) is a compound of significant interest in medicinal chemistry, particularly due to its potential applications as a pharmaceutical agent. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 245.32 g/mol. The structural characteristics include a pyrrolo[2,3-d]pyrimidine core and a piperidine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 477600-74-1 |
| Purity | 95% |
This compound has been identified as a Janus kinase (JAK) inhibitor, particularly affecting JAK3, which plays a critical role in cytokine signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the piperidine ring significantly influence the compound's potency and selectivity. For instance:
- Chirality : The introduction of chiral centers in the piperidine scaffold enhances biological activity. Studies have shown that specific stereoisomers exhibit improved binding affinities to target proteins compared to their achiral counterparts .
- Substituent Variations : Altering substituents on the pyrrolo[2,3-d]pyrimidine ring can affect the inhibitory activity against various kinases. For example, compounds with specific substitutions have demonstrated enhanced selectivity over other kinases, which is crucial for minimizing off-target effects .
Biological Activity Data
Recent studies have provided quantitative insights into the biological activity of this compound:
| Activity Type | IC50 Value (nM) | Target |
|---|---|---|
| JAK3 Inhibition | 41 | Janus Kinase 3 |
| HDM2-p53 PPI Inhibition | 169 | HDM2-p53 Protein-Protein Interaction |
| CDPK1 Inhibition | 50 | Calcium-Dependent Protein Kinase 1 |
Case Studies
- Tofacitinib Synthesis : this compound is an important intermediate in the synthesis of tofacitinib, a well-known JAK inhibitor used in clinical settings . The compound's ability to modulate immune responses makes it vital for developing therapies targeting inflammatory diseases.
- Inhibitory Activity Against Plasmodium falciparum : A series of pyrrolo[2,3-d]pyrimidines were designed as potential inhibitors targeting calcium-dependent protein kinases in Plasmodium falciparum, showing promise in combating malaria . The modifications made to the core structure were instrumental in enhancing efficacy against this parasite.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
